molecular formula C8H8N2O4 B15070037 Ethyl 6-nitropicolinate

Ethyl 6-nitropicolinate

Cat. No.: B15070037
M. Wt: 196.16 g/mol
InChI Key: YMYUJWRQRZRYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-nitropicolinate is an organic compound with the molecular formula C8H8N2O4 It is a derivative of picolinic acid, where the ethyl ester is substituted at the 6-position with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-nitropicolinate can be synthesized through several methods. One common approach involves the nitration of ethyl picolinate. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-nitropicolinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol can be used for nucleophilic aromatic substitution.

Major Products Formed

    Reduction: Ethyl 6-aminopicolinate.

    Substitution: Ethyl 6-methoxypicolinate when using sodium methoxide.

Scientific Research Applications

Ethyl 6-nitropicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: Used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-nitropicolinate depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloro-3-nitropicolinate
  • Ethyl 6-chloro-5-nitropicolinate

Uniqueness

Ethyl 6-nitropicolinate is unique due to the presence of the nitro group at the 6-position, which imparts distinct chemical reactivity compared to its chloro-substituted analogs. This unique positioning allows for specific interactions in chemical and biological systems, making it a valuable compound for targeted applications.

Properties

IUPAC Name

ethyl 6-nitropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-2-14-8(11)6-4-3-5-7(9-6)10(12)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYUJWRQRZRYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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